(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)13-5-3-6-14(11-13)25-18-15(17(27)26-19-24-8-9-29-19)10-12-4-1-2-7-16(12)28-18/h1-11H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNFSCMHFGILLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, followed by the introduction of the trifluoromethyl group and the thiazole ring. Common reagents used in these steps include trifluoromethyl iodide, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromene derivatives, including the compound . Research indicates that these compounds can inhibit the growth of cancer cells through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle regulation.
Case Study: Anticancer Screening
A study evaluated the effects of similar chromene derivatives on breast cancer cell lines (MCF7). The results demonstrated a concentration-dependent inhibition of cell growth, with IC50 values indicating effective doses for inducing apoptosis through ROS generation.
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Chromene Derivative A | MCF7 | 25 | ROS generation |
| Chromene Derivative B | MCF7 | 30 | Apoptosis induction |
| (2Z)-N-(1,3-thiazol-2-yl)... | MCF7 | TBD | TBD |
Antimicrobial Activity
The compound also shows promise in antimicrobial research. Thiazole-containing compounds are known for their antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanisms typically involve:
- Disruption of Bacterial Cell Walls : Leading to cell lysis.
- Inhibition of Metabolic Pathways : Preventing bacterial growth and reproduction.
Case Study: Antibacterial Efficacy
A comparative analysis was conducted on thiazole derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics.
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Thiazole A | S. aureus | 12.5 μg/mL | Antibacterial |
| Thiazole B | E. coli | 15 μg/mL | Antibacterial |
| (2Z)-N-(1,3-thiazol-2-yl)... | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of (2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group and thiazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
(a) (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS: 400878-30-0)
- Key Differences: Amide Substituent: Methoxyphenyl instead of thiazol-2-yl. Imino Group: 3-Methoxyphenyl instead of 3-(trifluoromethyl)phenyl.
- Lacks the thiazole’s hydrogen-bonding capability, which may diminish kinase inhibition .
(b) Oxadiazolylchromene Derivatives (e.g., compound [45a] from )
- Key Differences :
- Heterocycle : Oxadiazole replaces the thiazole in the carboxamide group.
- Impact :
(c) Flubenzimine (CAS: N/A)
- Key Differences: Contains a bis(trifluoromethyl)imino-thiazolidinylidene core instead of a chromene backbone.
- Impact :
Research Findings and SAR Insights
Thiazole vs. Methoxyphenyl :
- The thiazol-2-yl group enhances hydrogen-bonding interactions with kinase ATP-binding pockets, critical for inhibitory activity .
- Methoxyphenyl analogs may exhibit reduced potency due to weaker binding .
Trifluoromethyl vs. Methoxy :
- The CF₃ group increases lipophilicity and metabolic stability , favoring pharmacokinetics in drug design .
- Methoxy groups improve water solubility but may shorten half-life in vivo .
Chromene Backbone :
- The planar chromene structure facilitates π-π stacking with aromatic residues in kinases, a feature shared across analogs .
Biological Activity
Introduction
The compound (2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule notable for its diverse structural features, including a chromene backbone, a thiazole ring, and a trifluoromethyl-substituted phenyl group. This article explores its biological activity, focusing on its potential therapeutic applications in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.44 g/mol. The structural components are essential for its biological interactions:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological reactivity and selectivity. |
| Trifluoromethyl Group | Enhances lipophilicity and binding affinity. |
| Chromene Moiety | Provides structural stability and potential activity. |
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins. The thiazole ring plays a crucial role in modulating enzyme activity, potentially leading to inhibition or activation of various pathways involved in cancer progression and inflammation.
Key Biological Activities
-
Anticancer Activity
- Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells. The IC50 values for related chromone derivatives have been reported in the range of .
- The thiazole moiety is known to interact with biological macromolecules, potentially inhibiting specific enzymes or receptors involved in tumor growth .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of chromone derivatives suggests that specific substitutions on the phenyl ring and thiazole moiety significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| 6-Fluoro Substituent | Increases cytotoxic activity against cancer cells. |
| Hydrophilic Derivatives | Enhance anti-inflammatory properties through better enzyme inhibition. |
Case Studies
- Cytotoxic Activity Against Cancer Cells
- Inhibition of 5-Lipoxygenase
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?
- Methodology :
- Start with a 2-imino-2H-chromene-3-carboxamide core (similar to ), then introduce the 1,3-thiazol-2-yl and 3-(trifluoromethyl)phenyl groups via nucleophilic substitution or condensation.
- Use coupling agents (e.g., DCC/DMAP) in anhydrous DMF to facilitate amide bond formation between the chromene-carboxamide and thiazole amine .
- Optimize reaction conditions (e.g., reflux in acetonitrile for 1–3 minutes, as in ) to enhance yield and purity. Monitor progress via TLC or HPLC.
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- Elemental analysis : Confirm empirical formula and purity .
- Spectroscopy :
- IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N imine stretch at ~1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (chromene and thiazole rings) and trifluoromethyl signals (δ ~110–120 ppm for ¹³C) .
- MS : Confirm molecular ion peak (M⁺ or [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodology :
- Screen for antimicrobial activity using disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi, as done for structurally related thiazole-chromene hybrids ( ).
- Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to known standards .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
- Use SHELXL ( ) for structure refinement. Key parameters:
- Verify the Z-configuration of the imine bond using torsion angles.
- Analyze hydrogen bonding between the carboxamide and thiazole moieties to confirm spatial orientation .
Q. How to address contradictory data in biological activity across different assays?
- Methodology :
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition for COX-1/2 if anti-inflammatory activity is suspected, as in ).
- Compare results to structurally similar compounds (e.g., chromeno[2,3-d]pyrimidinones in ) to identify structure-activity trends.
Q. What computational strategies can predict the compound’s pharmacokinetic properties?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., bacterial DNA gyrase or fungal CYP51) .
- Perform ADMET prediction via SwissADME or ADMETlab to estimate solubility, bioavailability, and toxicity risks .
Q. How to optimize reaction yields for scale-up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
